molecular formula C12H15ClO B2978555 4-Chloro-2-cyclopentyl-6-methylphenol CAS No. 2580249-52-9

4-Chloro-2-cyclopentyl-6-methylphenol

Cat. No.: B2978555
CAS No.: 2580249-52-9
M. Wt: 210.7
InChI Key: FZXWSECQXBHGFZ-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopentyl-6-methylphenol is a chemical compound with the molecular formula C12H15ClO It is characterized by the presence of a chloro group, a cyclopentyl group, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopentyl-6-methylphenol typically involves the chlorination of 2-cyclopentyl-6-methylphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenol ring. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-cyclopentyl-6-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 2-cyclopentyl-6-methylphenol.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-Chloro-2-cyclopentyl-6-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopentyl-6-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the chloro and cyclopentyl groups may influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

    4-Chloro-2-methylphenol: Similar structure but lacks the cyclopentyl group.

    2-Cyclopentyl-6-methylphenol: Similar structure but lacks the chloro group.

    4-Chloro-2-cyclopentylphenol: Similar structure but lacks the methyl group.

Uniqueness: 4-Chloro-2-cyclopentyl-6-methylphenol is unique due to the combination of the chloro, cyclopentyl, and methyl groups on the phenol ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-chloro-2-cyclopentyl-6-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-8-6-10(13)7-11(12(8)14)9-4-2-3-5-9/h6-7,9,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXWSECQXBHGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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